Cas no 83-05-6 (Bis(4-chlorophenyl)acetic Acid)

Bis(4-chlorophenyl)acetic Acid 化学的及び物理的性質

名前と識別子

-

- 2,2-Bis(4-chlorophenyl)acetic acid

- 4.4'-DDA

- 4,4′-DDA

- Benzeneacetic acid,4-chloro-a-(4-chlorophenyl)-

- Bis(4-chlorophenyl)acetic acid

- p,p'-DDA

- 4-chloro-.alpha.-(4-chlorophenyl)-Benzeneacetic acid

- 4-chloro-alpha-(4-chlorophenyl)benzeneacetic acid

- 4-Chloro-α-(4-chlorophenyl)benzeneacetic acid (ACI)

- Acetic acid, bis(p-chlorophenyl)- (6CI, 7CI, 8CI)

- Bis(p-chlorophenyl)acetic acid

- DDA

- DDA (degradation product)

- Di(p-chlorophenyl)acetic acid

- Dichlorodiphenylacetic acid

- NSC 4279

- p,p′-DDA

- Acetic acid, bis(p-chlorophenyl)-

- WLN: QYVR DG&R DG

- Benzeneacetic acid, 4-chloro-.alpha.-(4-chlorophenyl)-

- Maybridge1_006953

- MFCD00004248

- 2,2-Bis(p-chlorophenyl)acetic acid

- BRN 1913593

- NCGC00164026-01

- 4,4'-DDA, PESTANAL(R), analytical standard

- N0U8S29G6E

- BBL034637

- NCGC00164026-02

- CS-0134772

- SR-01000389220-2

- 4-CHLORO-.ALPHA.-(4-CHLOROPHENYL)BENZENEACETIC ACID

- NCGC00255690-01

- NSC-4279

- 2,2-Bis(4-chlorophenyl)aceticacid

- CHEMBL1879491

- EINECS 201-451-8

- CAS-83-05-6

- Bis(4'-chlorophenyl)acetate

- AI3-07573

- Bis(p-chlorphenyl)essigsaeure [German]

- Tox21_301432

- 2,2-bis-(4-chloro-phenyl)-acetic acid

- Oprea1_249828

- SCHEMBL467546

- SR-01000389220

- AB01331060-02

- Bis(4-chlorophenyl)acetic acid, 98%

- p,p'-Dichlorodiphenylacetic acid

- Bis-(4-chloro-phenyl)-acetic acid

- SR-01000389220-1

- AS-62049

- W-200512

- CHEBI:28139

- UNII-N0U8S29G6E

- C06640

- HMS561E01

- Q27103524

- CCG-45383

- STL415948

- AKOS001584787

- DTXSID3040699

- NSC4279

- NS00005027

- 4,4'-DDA

- DDA, P,P'-

- Bis(p-chlorphenyl)essigsaeure

- bis(4-chlorophenyl) acetic acid

- G72323

- GEO-02561

- 2,2-bis(4-chlorophenyl)-acetic acid

- Benzeneacetic acid, 4-chloro-alpha-(4-chlorophenyl)-

- DTXCID1020699

- Acetic acid, bis-(4-chlorophenyl)

- 83-05-6

- Bis(4-chlorophenyl)acetic Acid

-

- MDL: MFCD00004248

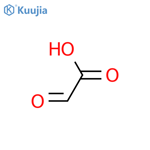

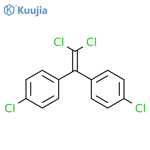

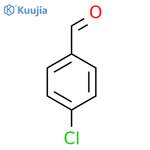

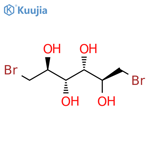

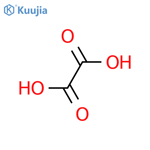

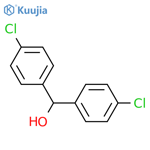

- インチ: 1S/C14H10Cl2O2/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13H,(H,17,18)

- InChIKey: YIOCIFXUGBYCJR-UHFFFAOYSA-N

- ほほえんだ: O=C(C(C1C=CC(Cl)=CC=1)C1C=CC(Cl)=CC=1)O

計算された属性

- せいみつぶんしりょう: 280.00600

- どういたいしつりょう: 280.006

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 258

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3

- 疎水性パラメータ計算基準値(XlogP): 4.5

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: はくしょくけっしょう

- 密度みつど: 1.2624 (rough estimate)

- ゆうかいてん: 167-169 °C (lit.)

- ふってん: 392.54°C (rough estimate)

- フラッシュポイント: 202.6°C

- 屈折率: 1.4730 (estimate)

- PSA: 37.30000

- LogP: 4.20990

- ようかいせい: 自信がない

Bis(4-chlorophenyl)acetic Acid セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302 + H312 + H332-H351

- 警告文: P280

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 20/21/22-40

- セキュリティの説明: 7-22-36-45

- RTECS番号:AF5475000

-

危険物標識:

- ちょぞうじょうけん:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).

- 危険レベル:IRRITANT

- リスク用語:R20/21/22

Bis(4-chlorophenyl)acetic Acid 税関データ

- 税関コード:2916399090

- 税関データ:

中国税関コード:

2916399090概要:

29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

要約:

29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

Bis(4-chlorophenyl)acetic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A652883-5g |

2,2-Bis(4-chlorophenyl)acetic acid |

83-05-6 | 95% | 5g |

$240.0 | 2024-07-24 | |

| Aaron | AR003OYF-250mg |

Bis(4-chlorophenyl)acetic acid |

83-05-6 | 95% | 250mg |

$27.00 | 2025-01-22 | |

| Aaron | AR003OYF-1g |

Bis(4-chlorophenyl)acetic acid |

83-05-6 | 95% | 1g |

$77.00 | 2025-01-22 | |

| abcr | AB249767-5g |

Bis(4-chlorophenyl)acetic Acid, 95%; . |

83-05-6 | 95% | 5g |

€450.00 | 2024-04-16 | |

| A2B Chem LLC | AB71211-250mg |

Bis(4-chlorophenyl)acetic acid |

83-05-6 | 95% | 250mg |

$19.00 | 2024-04-19 | |

| 1PlusChem | 1P003OQ3-100mg |

bis(4-chlorophenyl)acetic acid |

83-05-6 | 98%;RG | 100mg |

$39.00 | 2024-04-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1205412-1g |

2,2-Bis(4-chlorophenyl)acetic acid |

83-05-6 | 98% | 1g |

¥1053.00 | 2024-07-28 | |

| TRC | B055885-500mg |

Bis(4-chlorophenyl)acetic Acid |

83-05-6 | 500mg |

$ 335.00 | 2022-06-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-238973-250 mg |

4,4'-DDA, |

83-05-6 | 250MG |

¥647.00 | 2023-07-11 | ||

| TRC | B055885-250mg |

Bis(4-chlorophenyl)acetic Acid |

83-05-6 | 250mg |

$ 205.00 | 2022-06-07 |

Bis(4-chlorophenyl)acetic Acid 合成方法

ごうせいかいろ 1

1.2 Reagents: Sulfuric acid

ごうせいかいろ 2

1.2 Reagents: Sulfuric acid

ごうせいかいろ 3

1.2 Reagents: Water ; rt

ごうせいかいろ 4

ごうせいかいろ 5

ごうせいかいろ 6

1.2 Reagents: Water ; rt

2.1 Catalysts: Cobalt chloride (CoCl2) ; overnight, 60 °C

3.1 Catalysts: Iron chloride (FeCl3) ; 20 h, 80 °C

3.2 Reagents: Water

4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 1 - 2 h, rt

4.2 overnight, 0 °C

4.3 Reagents: Ammonium chloride Solvents: Water

4.4 Reagents: Hydrochloric acid Solvents: Water ; acidified

ごうせいかいろ 7

1.2 overnight, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified

ごうせいかいろ 8

ごうせいかいろ 9

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled

ごうせいかいろ 10

ごうせいかいろ 11

ごうせいかいろ 12

ごうせいかいろ 13

1.2 Reagents: Water

2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 1 - 2 h, rt

2.2 overnight, 0 °C

2.3 Reagents: Ammonium chloride Solvents: Water

2.4 Reagents: Hydrochloric acid Solvents: Water ; acidified

ごうせいかいろ 14

2.1 Catalysts: Iron chloride (FeCl3) ; 20 h, 80 °C

2.2 Reagents: Water

3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 1 - 2 h, rt

3.2 overnight, 0 °C

3.3 Reagents: Ammonium chloride Solvents: Water

3.4 Reagents: Hydrochloric acid Solvents: Water ; acidified

Bis(4-chlorophenyl)acetic Acid Raw materials

- p,p'-DDE

- 4-Chlorobenzaldehyde

- Oxalic acid

- 4-Chlorobenzyl alcohol

- Benzenemethanol,4-chloro-, 1-acetate

- 2-oxoacetic acid

- 4,4'-Dichlorobenzhydrol

- 4,4'-DDM

Bis(4-chlorophenyl)acetic Acid Preparation Products

Bis(4-chlorophenyl)acetic Acid 関連文献

-

1. Insecticides. Part 8. Crystal structures of 1,1-bis-(p-chlorophenyl)acetic acid (DDA) and 4,4′-dichlorobenzophenone (DBP)Kelvin G. Shields,Colin H. L. Kennard J. Chem. Soc. Perkin Trans. 2 1977 463

-

2. Utilization of crown ethers to stabilize the dinuclear μ-oxo bridged iron(iii) aqua ion, [(H2O)5Fe(μ-O)Fe(OH2)5]4+Peter C. Junk,Brian J. McCool,Boujemaa Moubaraki,Keith S. Murray,Leone Spiccia,John D. Cashion,Jonathan W. Steed J. Chem. Soc. Dalton Trans. 2002 1024

-

Zhen Ma,Bian Zhang,M. Fátima C. Guedes da Silva,Joana Silva,Ana Soraia Mendo,Pedro Viana Baptista,Alexandra R. Fernandes,Armando J. L. Pombeiro Dalton Trans. 2016 45 5339

-

Alfy Badie Sakla,Wadie Tadros,Abdul Aziz Amin Helmy J. Chem. Soc. C 1969 1044

-

Alfy Badie Sakla,Wadie Tadros,Abdul Aziz Amin Helmy J. Chem. Soc. C 1969 1044

-

Ziduo Yang,Weihe Zhong,Qiujie Lv,Calvin Yu-Chian Chen Chem. Sci. 2022 13 8693

-

7. Insecticides. Part 8. Crystal structures of 1,1-bis-(p-chlorophenyl)acetic acid (DDA) and 4,4′-dichlorobenzophenone (DBP)Kelvin G. Shields,Colin H. L. Kennard J. Chem. Soc. Perkin Trans. 2 1977 463

-

Lu Lin,Xinxin Xu,Shanshan Song,Liguang Xu,Yingyue Zhu,Hua Kuang,Liqiang Liu,Chuanlai Xu Analyst 2022 147 3478

-

Jie Liu,Shanshan Song,Aihong Wu,Hua Kuang,Liqiang Liu,Jing Xiao,Chuanlai Xu Analyst 2021 146 2240

Bis(4-chlorophenyl)acetic Acidに関する追加情報

Introduction to Bis(4-chlorophenyl)acetic Acid (CAS No. 83-05-6)

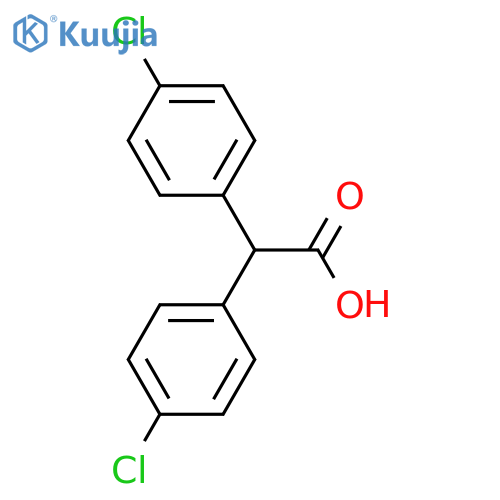

Bis(4-chlorophenyl)acetic Acid, with the chemical formula C14H10Cl2O2 and a CAS number of 83-05-6, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, characterized by its Bis(4-chlorophenyl)acetic Acid structure, has garnered considerable attention due to its versatile applications and potential in various scientific studies.

The molecular structure of Bis(4-chlorophenyl)acetic Acid consists of two 4-chlorophenyl groups attached to an acetic acid moiety. This unique arrangement imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of chlorine atoms enhances its reactivity, making it a useful building block for more complex molecules.

In recent years, Bis(4-chlorophenyl)acetic Acid has been extensively studied for its pharmacological properties. Researchers have explored its potential as an anti-inflammatory agent, leveraging its ability to modulate certain biological pathways. Studies have indicated that this compound may interact with enzymes and receptors involved in inflammation, offering a promising avenue for the development of novel therapeutic agents.

Moreover, the compound's structural features have made it a candidate for further derivatization, leading to the synthesis of novel derivatives with enhanced pharmacological activity. For instance, modifications at the chlorine-substituted phenyl rings have been investigated to optimize binding affinity and metabolic stability. These efforts align with the broader goal of developing more effective and targeted treatments for various diseases.

The role of Bis(4-chlorophenyl)acetic Acid in drug discovery has been further highlighted by its incorporation into clinical trials. While these trials are still in preliminary stages, they suggest that this compound holds promise for treating conditions characterized by excessive inflammation. The results from these trials are eagerly anticipated by the scientific community, as they could pave the way for new therapeutic strategies.

The synthesis of Bis(4-chlorophenyl)acetic Acid typically involves chlorination and acetylation reactions, which are well-established in organic chemistry. Advances in synthetic methodologies have improved the efficiency and yield of these processes, making it more feasible to produce this compound on an industrial scale. Such improvements are crucial for meeting the growing demand for this versatile intermediate.

In conclusion, Bis(4-chlorophenyl)acetic Acid (CAS No. 83-05-6) is a multifaceted compound with significant implications in both pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop new drugs and advanced materials. As scientific understanding continues to evolve, the potential applications of this compound are likely to expand further, reinforcing its importance in modern chemistry.

83-05-6 (Bis(4-chlorophenyl)acetic Acid) 関連製品

- 1782651-95-9(3-2-(pyrrolidin-1-yl)pyridin-3-ylbutanoic acid)

- 499769-88-9((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid)

- 1361665-19-1(2-Fluoro-3-(perchlorophenyl)pyridine-5-methanol)

- 942883-78-5(2-2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1261777-07-4(2-(Difluoromethoxy)-3-methoxytoluene)

- 2034461-70-4(3-(2-methoxyethyl)-1-(1-{3-methyl-1,2,4triazolo4,3-apyrazin-8-yl}piperidin-4-yl)urea)

- 2137548-23-1(2-(2,2-Difluorocyclopropyl)ethane-1-sulfonyl fluoride)

- 899948-37-9(N-(3,4-dichlorophenyl)-2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanylacetamide)

- 1106005-41-7(2-(3-Amino-4-fluorobenzoyl)pyridine)

- 1015844-43-5(1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl-acetic Acid)